2alpha-Methyl-6alpha-phenylpiperidine
Overview
Description
2alpha-Methyl-6alpha-phenylpiperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom.
Mechanism of Action
Target of Action
The primary target of 2alpha-Methyl-6alpha-phenylpiperidine, also known as (2R,6R)-2-methyl-6-phenylpiperidine, is the central nervous system (CNS) μ-opioid receptor . This receptor plays a crucial role in pain perception and CNS depression .
Mode of Action
The compound functions as an analgesic due to its agonism of the CNS μ-opioid receptor . This interaction leads to the inhibition of ascending pain pathways, altering pain perception, and resulting in CNS depression . Additionally, the compound has local anesthetic properties as a result of its interaction with sodium channels .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability . It also attenuates neuronal hyperexcitability and the upregulation of calcitonin gene-related peptide (CGRP), transient receptor potential ankyrin 1 (TRPA1) or vanilloid-1 (TRPV1), and vesicular glutamate transporter-2 (VGLUT2) in the peripheral nociceptive pathway .
Pharmacokinetics
It is known that the compound has a higher plasma protein binding than morphine . Normeperidine, an active metabolite of the compound, has analgesic activity and a potency twice that of the compound itself . Normeperidine has a longer elimination half-life than the compound and can accumulate in patients with renal disease, potentially leading to seizures .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of ascending pain pathways, alteration of pain perception, and CNS depression . It also results in the attenuation of neuronal hyperexcitability and the upregulation of CGRP, TRPA1 or TRPV1, and VGLUT2 in the peripheral nociceptive pathway .
Action Environment
It is known that the compound’s action can be influenced by the patient’s renal function, as normeperidine can accumulate in patients with renal disease, potentially leading to seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2alpha-Methyl-6alpha-phenylpiperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques, optimized for yield and purity. The use of continuous flow reactors and advanced purification methods ensures the scalability and consistency required for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2alpha-Methyl-6alpha-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert piperidinones back to piperidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidinones, depending on the specific reagents and conditions used .
Scientific Research Applications
2alpha-Methyl-6alpha-phenylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and interactions due to its structural similarity to natural alkaloids.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
2alpha-Methylpiperidine: Similar structure but lacks the phenyl group at the 6alpha position.
6alpha-Phenylpiperidine: Similar structure but lacks the methyl group at the 2alpha position.
Uniqueness: 2alpha-Methyl-6alpha-phenylpiperidine is unique due to the combined presence of both methyl and phenyl groups, which significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its interaction with biological targets and improve its pharmacological profile compared to other piperidine derivatives .
Biological Activity
2alpha-Methyl-6alpha-phenylpiperidine, a derivative of piperidine, has garnered attention for its potential biological activities. Piperidine and its derivatives are significant in medicinal chemistry due to their diverse pharmacological properties, including antidepressant, analgesic, and anticancer activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound is characterized by its piperidine ring structure with specific substitutions that influence its biological activity. The methyl and phenyl groups enhance its interaction with biological targets, making it a subject of interest in drug development.
Antidepressant Properties
Research indicates that compounds structurally similar to this compound exhibit antidepressant effects comparable to established drugs like viloxazine. In vivo and in vitro studies have shown that these compounds can inhibit the reuptake of biogenic amines, which is a common mechanism for antidepressant activity .
Table 1: Comparison of Biological Activities
Compound | Activity Type | Mechanism of Action |
---|---|---|
This compound | Antidepressant | Inhibition of biogenic amine reuptake |
Viloxazine | Antidepressant | Inhibition of norepinephrine reuptake |
Other Piperidine Derivatives | Various (e.g., analgesic) | Variable mechanisms depending on structure |
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, molecular docking studies indicate that certain piperidine compounds can effectively bind to proteins involved in cancer cell proliferation and apoptosis. Specifically, compounds derived from piperidine have shown cytotoxic effects against hematological cancer cell lines by promoting the expression of pro-apoptotic genes like p53 and Bax .
Case Study: Molecular Docking Analysis
A study employed molecular docking to evaluate the interaction between synthesized piperidine derivatives and specific cancer-related proteins. The results demonstrated strong binding affinities, suggesting that these compounds could serve as promising candidates for further development in cancer therapy.
In Silico Studies
Computer-aided drug design techniques have been utilized to predict the pharmacological profiles of new piperidine derivatives, including this compound. Tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) have identified potential interactions with various biological targets:
- Enzymes : Potential inhibitory effects on enzymes involved in neurotransmitter metabolism.
- Receptors : Interaction with serotonin and dopamine receptors, indicating possible roles in mood regulation.
- Ion Channels : Modulation of voltage-gated ion channels, which may contribute to analgesic effects.
Table 2: Predicted Biological Targets
Target Type | Potential Interaction | Implications |
---|---|---|
Enzymes | Monoamine oxidase | Antidepressant activity |
Receptors | Serotonin receptors | Mood enhancement |
Ion Channels | Voltage-gated sodium channels | Analgesic effects |
Properties
IUPAC Name |
(2R,6R)-2-methyl-6-phenylpiperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h2-4,7-8,10,12-13H,5-6,9H2,1H3/t10-,12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJBTYOECUQNLE-ZYHUDNBSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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